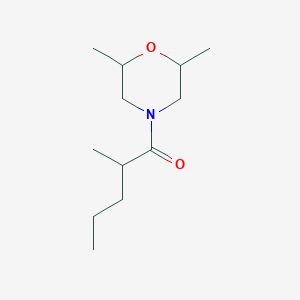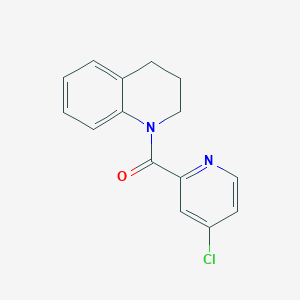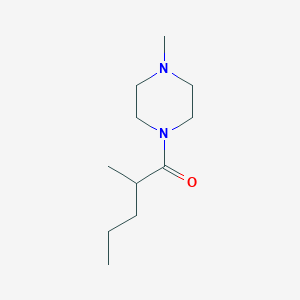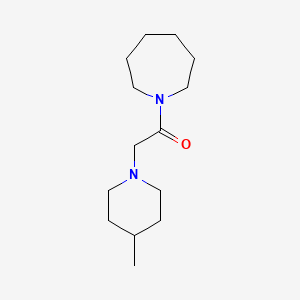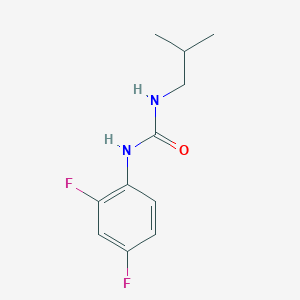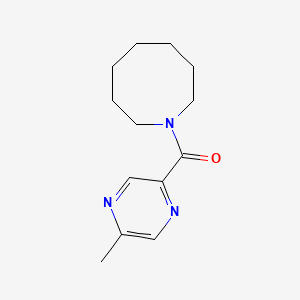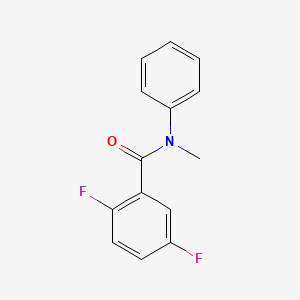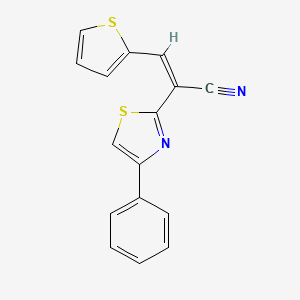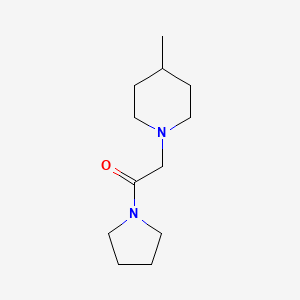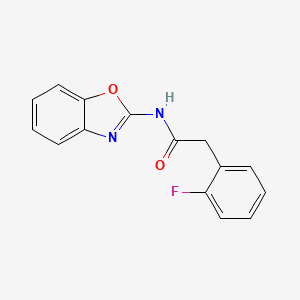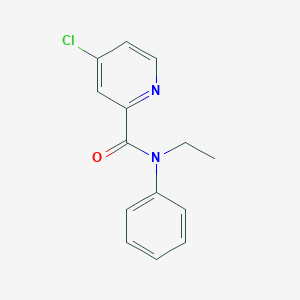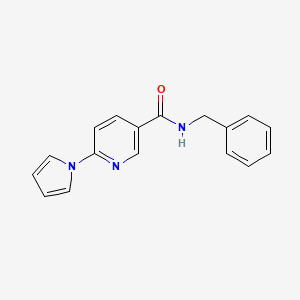![molecular formula C15H15ClN2O B7500850 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500850.png)
4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CMMP, and it is a potent inhibitor of the protein kinase, cyclin-dependent kinase 4 (CDK4). CDK4 is a crucial regulator of the cell cycle, and its inhibition has been shown to have therapeutic potential in various types of cancer.
作用機序
The mechanism of action of CMMP involves the inhibition of 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide activity. 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide is a protein kinase that plays a crucial role in the G1 phase of the cell cycle. It phosphorylates and activates the retinoblastoma protein (RB), which allows cells to progress through the cell cycle. Inhibition of 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide activity by CMMP leads to the accumulation of hypophosphorylated RB, which arrests cells in the G1 phase and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
CMMP has been shown to have significant biochemical and physiological effects. In cancer cells, CMMP induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth and metastasis. CMMP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CMMP has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
CMMP has several advantages for lab experiments. It is a potent and selective inhibitor of 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide, making it a valuable tool for studying the role of 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide in cancer and other diseases. CMMP is also water-soluble, making it easy to prepare and administer in cell culture and animal models. However, CMMP has limitations in terms of its stability and solubility in vivo, which may affect its efficacy in clinical settings.
将来の方向性
For the study of CMMP include the development of more potent and selective 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide inhibitors, investigation of the role of 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide in other diseases, and the use of CMMP in combination with other therapies.
合成法
The synthesis of CMMP involves a series of chemical reactions that begin with the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. This intermediate is then reacted with N-methyl-N-[(2-methylphenyl)methyl]amine in the presence of triethylamine to form the final product, CMMP. The synthesis of CMMP has been optimized to produce high yields and purity, making it suitable for scientific research.
科学的研究の応用
CMMP has been extensively studied for its therapeutic potential in cancer treatment. 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide is a key regulator of the cell cycle, and its overexpression has been associated with various types of cancer, including breast, lung, and pancreatic cancer. CMMP has been shown to inhibit 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide activity, leading to cell cycle arrest and apoptosis in cancer cells. In preclinical studies, CMMP has demonstrated efficacy in inhibiting tumor growth and metastasis in various cancer models.
特性
IUPAC Name |
4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11-5-3-4-6-12(11)10-18(2)15(19)14-9-13(16)7-8-17-14/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLAHEAXOKBXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C2=NC=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide](/img/structure/B7500768.png)
![Acetic acid;spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylic acid](/img/structure/B7500784.png)
